molecular formula C18H15N3S2 B14974377 4-[(3-Methylbenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

4-[(3-Methylbenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B14974377
M. Wt: 337.5 g/mol
InChI Key: UQCUUFVZXRYEJG-UHFFFAOYSA-N
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Description

4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE is a heterocyclic compound that incorporates both pyrazole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE stands out due to its unique combination of pyrazole and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15N3S2

Molecular Weight

337.5 g/mol

IUPAC Name

4-[(3-methylphenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C18H15N3S2/c1-13-4-2-5-14(10-13)12-23-18-16-11-15(17-6-3-9-22-17)20-21(16)8-7-19-18/h2-11H,12H2,1H3

InChI Key

UQCUUFVZXRYEJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4

Origin of Product

United States

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